molecular formula C17H15N3OS B12447733 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide CAS No. 330836-37-8

2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B12447733
CAS No.: 330836-37-8
M. Wt: 309.4 g/mol
InChI Key: YQWVBSSKUDHRAD-UHFFFAOYSA-N
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Description

2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide is a chemical compound that belongs to the class of phthalazine derivatives This compound is known for its unique structural features, which include a phthalazine ring substituted with a methyl group and a sulfanyl group, as well as an acetamide moiety attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 4-methylphthalazin-1-yl sulfanyl chloride with N-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to antitumor activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ethylphthalazin-1-yl)sulfanyl]-N-phenylacetamide
  • 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide
  • 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Uniqueness

2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group on the phthalazine ring and the sulfanyl group enhances its reactivity and potential interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

330836-37-8

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

2-(4-methylphthalazin-1-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C17H15N3OS/c1-12-14-9-5-6-10-15(14)17(20-19-12)22-11-16(21)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)

InChI Key

YQWVBSSKUDHRAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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